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molecular formula CH5ClN2O B1581123 Urea hydrochloride CAS No. 506-89-8

Urea hydrochloride

Cat. No. B1581123
M. Wt: 96.52 g/mol
InChI Key: VYWQTJWGWLKBQA-UHFFFAOYSA-N
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Patent
US09133109B2

Procedure details

The invention provides a method for manufacturing a bromourea derivative, comprising reacting a salt or adduct of a urea derivative of the general structure A-U, where A stands for an acid and U stands for the urea derivative, with an oxidizer, while combining or mixing aqueous solutions of said urea derivative, of said acid, and of said oxidizer, wherein said urea derivative is in a molar excess over said acid, and the molar ratio of said acid to said oxidizer is at least 1.0. Said urea derivative is in at least four fold molar excess over said acid and at least ten fold excess over said oxidizer, wherein said molar ratio of said acid to said oxidizer is at least 1.0. In a preferred embodiment of the invention, said urea derivative is in at least fifteen fold molar excess over said acid, wherein said molar ratio of said acid to said oxidizer is at least 2.0. In a preferred embodiment of the invention, provided is a method for manufacturing a bromourea derivative comprising reacting a salt or adduct of the general structure A-U, where A stands for HCl or HBr, and wherein U stands for urea. In one aspect of the invention, said A stands for HCl, and the method comprises i) reacting said salt or adduct with NaOCl, thereby forming chlorourea, and ii) adding to said chlorourea a solution comprising NaBr, thereby obtaining a composition comprising bromourea. In another aspect of the invention, said A stands for HBr or a mixture of HBr with HCl, comprising reacting said salt or adduct with NaOCl, resulting in the formation of bromourea and in obtaining a composition comprising bromourea. Said oxidizer is preferably selected from NaOCl, LiOCl, Ca(OCl)2, ClO2, ozone, urea hydroperoxide, hydrogen peroxide, hydrogen peroxide precursors, percarbonates, perborates, peracetates or peroxycarboxylic acids, persulfates, and electrolytically prepared species. The method of the invention comprises, in a preferred embodiment, contacting or mixing of at least two liquid streams, one of which comprises an aqueous solution of said oxidizer. In one aspect of the invention, provided is a method for manufacturing a brominated urea derivative, comprising mixing at least two liquid streams, a first stream comprising an aqueous solution of an adduct or salt of a urea derivative of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for a urea derivative, a second stream comprising an oxidizer. In one embodiment of the invention, the method comprises mixing two streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another embodiment of the invention, the method comprises mixing three streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In another aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing three liquid streams, a first stream comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for an acid other than HBr, and U stands for urea, a second stream comprising an oxidizer, and a third stream comprising bromide ion. In a still other aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing at least two liquid streams, one of the streams comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for urea. In a preferred embodiment of the invention, the method comprises mixing two streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another preferred embodiment of the invention, the method comprises mixing three streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In a preferred embodiment, the method comprises contacting at least two liquid streams, a first stream comprising an aqueous solution of urea hydrobromide in an excess of urea, and a second stream comprising hypochlorite. In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which comprises urea hydrochloride, another one comprises hypochlorite, and the third one comprises bromide anion. In a preferred embodiment, the invention is directed to a method for manufacturing bromourea, comprising mixing two aqueous streams, one comprising a salt or adduct of urea of the general structure A-U and the other comprising NaOCl, where A stands for an acid being either HBr or a mixture of HBr with HCl, and U stands for urea, wherein said urea is in a molar excess over said acid, and said acid is in a molar excess over said NaOCl. In another aspect of the invention, provided is a method for manufacturing a bromourea derivative, comprising i) electrolytically treating a salt or adduct of urea of the general structure A-U, where A stands for HCl or HBr, and U stands for urea, thereby providing a mixture comprising chlorourea or bromourea; and if A does not comprise a bromide source ii) reacting said mixture with a bromide source thereby converting said chlorourea to bromourea. When relating to a salt or adduct of urea or urea derivative of the general structure A-U, intended is an equimolar mixture of urea or its derivative with an acid having formula A; in the preferred embodiments of the invention, said salt or adduct is present in the aqueous solution in the presence of an excess of free urea. The term bromourea derivative aims at the same chemical entity as the term brominated urea derivative. The invention relates to a bromourea derivative composition comprising an aqueous solution in which a part of said urea derivative is brominated and a part is not, wherein the non brominated part of said urea derivative is in at least five fold, and preferably in at least ten fold molar excess over the brominated part of said urea derivative. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of said urea derivative of the general structure A-U, where A stands for an acid and U stands for said urea derivative, with an oxidizer in a mixture containing said urea derivative, said acid, and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of urea derivative of the general structure A-U, where A stands for acid selected from HCl or HBr, and U stands for urea derivative, particularly urea, with an oxidizer comprising NaClO in a mixture containing urea derivative, particularly urea, and further containing said acid and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. The invention aims at providing a biocidal composition comprising a urea derivative that is partially brominated, comprising an aqueous mixture containing said urea derivative in non-brominated form, said urea derivative in brominated form, and further chloride, wherein said non-brominated form is in at least three fold molar excess, preferably in at least ten fold molar excess over said brominated form, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. In a preferred embodiment of the invention, said brominated urea derivative composition comprises an aqueous mixture of urea, bromourea, and chloride, wherein said urea is in at least three fold molar excess, preferably in at least ten fold molar excess over said bromourea, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. The invention provides a method of cleaning industrial and agricultural equipment, comprising contacting the surfaces or volumes to be cleaned with an aqueous composition containing a partially brominated urea derivative, wherein the non brominated part of said urea derivative is in at least four fold molar excess over the brominated part of said urea derivative. The invention is directed to the use of said aqueous composition for cleaning an industrial and agricultural equipment, particularly irrigation pipes.
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Identifiers

REACTION_CXSMILES
[Br:1][NH:2][C:3]([NH2:5])=[O:4].[O-]Cl.[Na+].O([Cl:11])[Li].O=[O+][O-].[O-]O.NC(N)=O.OO.NC(N)=O.Br.Cl.Br.NC(N)=O.Cl[O-].Cl.NC(N)=O>>[Cl:11][NH:2][C:3]([NH2:5])=[O:4].[Br:1][NH:2][C:3]([NH2:5])=[O:4] |f:1.2,5.6,11.12,14.15|

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in obtaining a composition
ADDITION
Type
ADDITION
Details
mixing of at least two liquid streams, one of which
CUSTOM
Type
CUSTOM
Details
In one aspect of the invention, provided
ADDITION
Type
ADDITION
Details
comprising mixing at least two liquid streams
ADDITION
Type
ADDITION
Details
In one embodiment of the invention, the method comprises mixing two streams
ADDITION
Type
ADDITION
Details
In another embodiment of the invention, the method comprises mixing three streams
CUSTOM
Type
CUSTOM
Details
In another aspect of the invention, provided
ADDITION
Type
ADDITION
Details
comprising mixing three liquid streams
CUSTOM
Type
CUSTOM
Details
In a still other aspect of the invention, provided
ADDITION
Type
ADDITION
Details
comprising mixing at least two liquid streams, one of the streams
ADDITION
Type
ADDITION
Details
In a preferred embodiment of the invention, the method comprises mixing two streams
ADDITION
Type
ADDITION
Details
In another preferred embodiment of the invention, the method comprises mixing three streams
ADDITION
Type
ADDITION
Details
In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which
CUSTOM
Type
CUSTOM
Details
In another aspect of the invention, provided

Outcomes

Product
Name
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product
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Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09133109B2

Procedure details

The invention provides a method for manufacturing a bromourea derivative, comprising reacting a salt or adduct of a urea derivative of the general structure A-U, where A stands for an acid and U stands for the urea derivative, with an oxidizer, while combining or mixing aqueous solutions of said urea derivative, of said acid, and of said oxidizer, wherein said urea derivative is in a molar excess over said acid, and the molar ratio of said acid to said oxidizer is at least 1.0. Said urea derivative is in at least four fold molar excess over said acid and at least ten fold excess over said oxidizer, wherein said molar ratio of said acid to said oxidizer is at least 1.0. In a preferred embodiment of the invention, said urea derivative is in at least fifteen fold molar excess over said acid, wherein said molar ratio of said acid to said oxidizer is at least 2.0. In a preferred embodiment of the invention, provided is a method for manufacturing a bromourea derivative comprising reacting a salt or adduct of the general structure A-U, where A stands for HCl or HBr, and wherein U stands for urea. In one aspect of the invention, said A stands for HCl, and the method comprises i) reacting said salt or adduct with NaOCl, thereby forming chlorourea, and ii) adding to said chlorourea a solution comprising NaBr, thereby obtaining a composition comprising bromourea. In another aspect of the invention, said A stands for HBr or a mixture of HBr with HCl, comprising reacting said salt or adduct with NaOCl, resulting in the formation of bromourea and in obtaining a composition comprising bromourea. Said oxidizer is preferably selected from NaOCl, LiOCl, Ca(OCl)2, ClO2, ozone, urea hydroperoxide, hydrogen peroxide, hydrogen peroxide precursors, percarbonates, perborates, peracetates or peroxycarboxylic acids, persulfates, and electrolytically prepared species. The method of the invention comprises, in a preferred embodiment, contacting or mixing of at least two liquid streams, one of which comprises an aqueous solution of said oxidizer. In one aspect of the invention, provided is a method for manufacturing a brominated urea derivative, comprising mixing at least two liquid streams, a first stream comprising an aqueous solution of an adduct or salt of a urea derivative of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for a urea derivative, a second stream comprising an oxidizer. In one embodiment of the invention, the method comprises mixing two streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another embodiment of the invention, the method comprises mixing three streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In another aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing three liquid streams, a first stream comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for an acid other than HBr, and U stands for urea, a second stream comprising an oxidizer, and a third stream comprising bromide ion. In a still other aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing at least two liquid streams, one of the streams comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for urea. In a preferred embodiment of the invention, the method comprises mixing two streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another preferred embodiment of the invention, the method comprises mixing three streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In a preferred embodiment, the method comprises contacting at least two liquid streams, a first stream comprising an aqueous solution of urea hydrobromide in an excess of urea, and a second stream comprising hypochlorite. In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which comprises urea hydrochloride, another one comprises hypochlorite, and the third one comprises bromide anion. In a preferred embodiment, the invention is directed to a method for manufacturing bromourea, comprising mixing two aqueous streams, one comprising a salt or adduct of urea of the general structure A-U and the other comprising NaOCl, where A stands for an acid being either HBr or a mixture of HBr with HCl, and U stands for urea, wherein said urea is in a molar excess over said acid, and said acid is in a molar excess over said NaOCl. In another aspect of the invention, provided is a method for manufacturing a bromourea derivative, comprising i) electrolytically treating a salt or adduct of urea of the general structure A-U, where A stands for HCl or HBr, and U stands for urea, thereby providing a mixture comprising chlorourea or bromourea; and if A does not comprise a bromide source ii) reacting said mixture with a bromide source thereby converting said chlorourea to bromourea. When relating to a salt or adduct of urea or urea derivative of the general structure A-U, intended is an equimolar mixture of urea or its derivative with an acid having formula A; in the preferred embodiments of the invention, said salt or adduct is present in the aqueous solution in the presence of an excess of free urea. The term bromourea derivative aims at the same chemical entity as the term brominated urea derivative. The invention relates to a bromourea derivative composition comprising an aqueous solution in which a part of said urea derivative is brominated and a part is not, wherein the non brominated part of said urea derivative is in at least five fold, and preferably in at least ten fold molar excess over the brominated part of said urea derivative. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of said urea derivative of the general structure A-U, where A stands for an acid and U stands for said urea derivative, with an oxidizer in a mixture containing said urea derivative, said acid, and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of urea derivative of the general structure A-U, where A stands for acid selected from HCl or HBr, and U stands for urea derivative, particularly urea, with an oxidizer comprising NaClO in a mixture containing urea derivative, particularly urea, and further containing said acid and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. The invention aims at providing a biocidal composition comprising a urea derivative that is partially brominated, comprising an aqueous mixture containing said urea derivative in non-brominated form, said urea derivative in brominated form, and further chloride, wherein said non-brominated form is in at least three fold molar excess, preferably in at least ten fold molar excess over said brominated form, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. In a preferred embodiment of the invention, said brominated urea derivative composition comprises an aqueous mixture of urea, bromourea, and chloride, wherein said urea is in at least three fold molar excess, preferably in at least ten fold molar excess over said bromourea, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. The invention provides a method of cleaning industrial and agricultural equipment, comprising contacting the surfaces or volumes to be cleaned with an aqueous composition containing a partially brominated urea derivative, wherein the non brominated part of said urea derivative is in at least four fold molar excess over the brominated part of said urea derivative. The invention is directed to the use of said aqueous composition for cleaning an industrial and agricultural equipment, particularly irrigation pipes.
[Compound]
Name
peracetates
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
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Quantity
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Type
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Reaction Step Two
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Name
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Reaction Step Three
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Name
brominated urea
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Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
bromide anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
bromide ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
bromide anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
urea hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
bromide anion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 42
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 42
[Compound]
Name
Ca(OCl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 43
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 44
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 45
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 47
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 48
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 49
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 50
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 51
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 52
Name
urea hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 55

Identifiers

REACTION_CXSMILES
[Br:1][NH:2][C:3]([NH2:5])=[O:4].[O-]Cl.[Na+].O([Cl:11])[Li].O=[O+][O-].[O-]O.NC(N)=O.OO.NC(N)=O.Br.Cl.Br.NC(N)=O.Cl[O-].Cl.NC(N)=O>>[Cl:11][NH:2][C:3]([NH2:5])=[O:4].[Br:1][NH:2][C:3]([NH2:5])=[O:4] |f:1.2,5.6,11.12,14.15|

Inputs

Step One
Name
peracetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
peroxycarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
persulfates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
brominated urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(=O)N
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Fourteen
Name
bromide anion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(=O)N
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 19
Name
bromide ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(=O)N
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step 28
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 29
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step 30
Name
bromide anion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
urea hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC(=O)N
Step 32
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 33
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Li])Cl
Step 34
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step 35
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(=O)N
Step 36
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step 37
Name
bromide anion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 38
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(=O)N
Step 39
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 40
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step 41
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step 42
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step 43
Name
Ca(OCl)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 44
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 45
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 46
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step 47
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(=O)N
Step 48
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 49
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step 50
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step 51
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step 52
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step 53
Name
urea hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.NC(=O)N
Step 54
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step 55
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in obtaining a composition
ADDITION
Type
ADDITION
Details
mixing of at least two liquid streams, one of which
CUSTOM
Type
CUSTOM
Details
In one aspect of the invention, provided
ADDITION
Type
ADDITION
Details
comprising mixing at least two liquid streams
ADDITION
Type
ADDITION
Details
In one embodiment of the invention, the method comprises mixing two streams
ADDITION
Type
ADDITION
Details
In another embodiment of the invention, the method comprises mixing three streams
CUSTOM
Type
CUSTOM
Details
In another aspect of the invention, provided
ADDITION
Type
ADDITION
Details
comprising mixing three liquid streams
CUSTOM
Type
CUSTOM
Details
In a still other aspect of the invention, provided
ADDITION
Type
ADDITION
Details
comprising mixing at least two liquid streams, one of the streams
ADDITION
Type
ADDITION
Details
In a preferred embodiment of the invention, the method comprises mixing two streams
ADDITION
Type
ADDITION
Details
In another preferred embodiment of the invention, the method comprises mixing three streams
ADDITION
Type
ADDITION
Details
In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which
CUSTOM
Type
CUSTOM
Details
In another aspect of the invention, provided

Outcomes

Product
Name
Type
product
Smiles
ClNC(=O)N
Name
Type
product
Smiles
BrNC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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